Cetalkonium Chloride-d7

Beschreibung

Eigenschaften

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPWTBGAZSPLHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-34-4 (Parent) | |

| Record name | Cetalkonium chloride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041665 | |

| Record name | Benzylhexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-18-9 | |

| Record name | Benzylhexadecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetalkonium chloride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetalkonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylhexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85474O1N9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Cetalkonium Chloride-d7 and its chemical structure?

This technical guide provides a comprehensive overview of Cetalkonium Chloride-d7, a deuterated analog of Cetalkonium Chloride. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies. This document outlines the chemical properties, applications, and analytical methodologies associated with this compound.

Introduction

This compound is a stable isotope-labeled quaternary ammonium compound. It is the deuterated form of Cetalkonium Chloride, a cationic surfactant with germicidal and fungicidal properties.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Cetalkonium Chloride in various matrices using mass spectrometry-based techniques.[2] The deuterium labels are strategically placed on the phenyl and methyl groups, providing a distinct mass shift without significantly altering the chemical and physical properties of the molecule.

Chemical Identity and Properties

This compound is chemically known as N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride.[1][3] The deuterium labeling on both the phenyl ring and the benzyl methylene group provides a stable mass difference for accurate quantification.

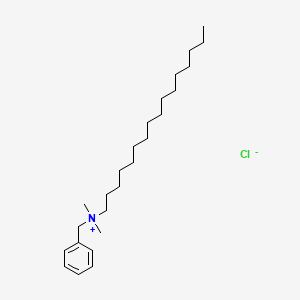

Chemical Structure

The chemical structure of this compound is depicted below. The seven deuterium atoms replace hydrogen atoms on the aromatic ring and the methylene bridge, which are not prone to exchange under typical analytical conditions.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1998128-85-0 | [1] |

| Molecular Formula | C₂₅H₃₉D₇N.Cl | [1][4] |

| Molecular Weight | 403.14 g/mol | [1][4] |

| Purity | >95% (by HPLC) | [1] |

| Appearance | Neat (form may vary) | [1] |

| Storage Temperature | +4°C or 2-8°C | [1][3] |

| Isotopic Enrichment | Not specified, but implied by the deuterated formula | |

| Unlabeled CAS | 122-18-9 (Cetalkonium Chloride) | [1] |

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods for the accurate quantification of Cetalkonium Chloride.[2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they co-elute with the analyte of interest and experience similar ionization efficiency and matrix effects, leading to highly accurate and precise measurements.

The use of this compound as an internal standard is crucial in various fields, including:

-

Pharmaceutical Analysis: To quantify Cetalkonium Chloride as an active ingredient or excipient in drug formulations.

-

Environmental Monitoring: For the detection and quantification of Cetalkonium Chloride in environmental samples.

-

Toxicology Studies: To accurately measure the concentration of Cetalkonium Chloride in biological matrices.

The logical workflow for using this compound as an internal standard in a typical quantitative analysis is illustrated in the diagram below.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are generally proprietary to the manufacturers and are not publicly available. However, based on the analysis of its non-deuterated counterpart, Cetalkonium Chloride, standard analytical methodologies can be adapted.

General Analytical Methodologies

The quantification of Cetalkonium Chloride, and by extension the use of this compound as an internal standard, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).

4.1.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly employed for the separation of benzalkonium chlorides.

-

Column: A C18 or a specialized surfactant column is often used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase can be adjusted to optimize peak shape.

-

Detection: While UV detection at around 210-262 nm can be used, mass spectrometry is preferred for its selectivity and sensitivity, especially when using a deuterated internal standard.

4.1.2. Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for quaternary ammonium compounds like Cetalkonium Chloride.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (Cetalkonium Chloride) and the internal standard (this compound). This provides high selectivity and reduces background noise.

-

Analyte Transition: A specific m/z transition for Cetalkonium Chloride would be selected.

-

Internal Standard Transition: A corresponding m/z transition for this compound, reflecting the mass shift due to the seven deuterium atoms, would be monitored.

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for structural elucidation, quantitative NMR (qNMR) can also be employed for the characterization and purity assessment of this compound. Proton (¹H) NMR would show the absence of signals in the deuterated positions, confirming the isotopic labeling.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Cetalkonium Chloride. Its use as an internal standard in mass spectrometry-based analytical methods minimizes the impact of matrix effects and variations in instrument response, ensuring high-quality data. While specific synthesis protocols are not publicly available, established analytical methods for quaternary ammonium compounds can be readily adapted for its use. This guide provides the core technical information required for the effective application of this compound in a research and development setting.

References

A Technical Guide to Cetalkonium Chloride-d7: Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the characteristics of isotopically labeled compounds is crucial for robust analytical methodologies. This technical guide provides an in-depth overview of Cetalkonium Chloride-d7, a deuterated analog of Cetalkonium Chloride, highlighting its molecular properties and its application as an internal standard in quantitative analysis.

Core Properties of this compound

This compound is a synthetically modified version of Cetalkonium Chloride where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling imparts a greater mass to the molecule without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry-based quantification of Cetalkonium Chloride.

| Property | Value | Source(s) |

| Molecular Weight | 403.14 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₂₅H₃₉D₇ClN | [1][2][4] |

| CAS Number | 1998128-85-0 | [1][3][4] |

| IUPAC Name | N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride | [3][4] |

| Synonyms | N-Hexadecyl-N,N-dimethylbenzenemethanaminium Chloride-d7, Benzylhexadecyldimethylammonium Chloride-d7 | [4] |

| Purity | >95% | [4] |

| Storage Temperature | 2-8°C | [3] |

Role in Quantitative Analysis: A Methodological Overview

The primary application of this compound is as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for the precise quantification of Cetalkonium Chloride in various matrices.[2][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.

General Experimental Protocol for LC-MS Quantification

While specific experimental conditions will vary depending on the analytical instrumentation and the sample matrix, a general workflow for the use of this compound as an internal standard in an LC-MS assay is outlined below.

1. Preparation of Standard Solutions:

- Prepare a stock solution of non-deuterated Cetalkonium Chloride (the analyte) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

- Prepare a separate stock solution of this compound (the internal standard) of a known concentration in the same solvent.

- Create a series of calibration standards by spiking a blank matrix (e.g., plasma, tissue homogenate) with varying concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.

2. Sample Preparation:

- To the unknown samples, add the same fixed amount of the this compound internal standard as was added to the calibration standards.

- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.

- Evaporate the solvent from the extracted samples and reconstitute in the mobile phase used for LC-MS analysis.

3. LC-MS Analysis:

- Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).

- Develop a chromatographic method to achieve separation of the analyte and internal standard from other matrix components.

- Utilize a mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

- Monitor a specific precursor-to-product ion transition for Cetalkonium Chloride.

- Monitor a specific precursor-to-product ion transition for this compound.

4. Data Analysis:

- For each injection, determine the peak area of the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship and Application Workflow

The following diagrams illustrate the relationship between Cetalkonium Chloride and its deuterated form, and the general workflow for its use as an internal standard.

References

Technical Guide: Synthesis and Isotopic Purity of Cetalkonium Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cetalkonium Chloride-d7. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation and characterization of this deuterated standard.

Introduction

Cetalkonium Chloride (CKC) is a quaternary ammonium compound with a C16 alkyl chain, widely used as an antimicrobial agent and excipient in pharmaceutical formulations.[1] The deuterated analogue, this compound, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The seven deuterium atoms are located on the benzyl group (five on the phenyl ring and two on the methylene bridge), providing a distinct mass shift and unique NMR signals for accurate quantification of the non-deuterated analyte in complex matrices.

The synthesis of this compound is achieved through a well-established chemical transformation, and its isotopic purity is a critical parameter that must be rigorously assessed to ensure the reliability of analytical data. This guide details the synthetic route and provides in-depth protocols for the determination of its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the preparation of the tertiary amine precursor, N,N-dimethylhexadecylamine, followed by its quaternization with deuterated benzyl chloride in a Menschutkin reaction.

Synthesis of N,N-dimethylhexadecylamine

N,N-dimethylhexadecylamine is a key intermediate in the synthesis of Cetalkonium Chloride.[3][4] It can be synthesized from 1-hexadecanol through various methods, with one common approach being reductive amination.

Synthesis of this compound via Menschutkin Reaction

The final step in the synthesis is the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[2][5] In this case, N,N-dimethylhexadecylamine is reacted with benzyl-d7 chloride to yield the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-dimethylhexadecylamine (≥95%)

-

Benzyl-d7 Chloride (Isotopic Purity ≥98%)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle with temperature control

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve N,N-dimethylhexadecylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Benzyl-d7 Chloride: To the stirred solution, add benzyl-d7 chloride (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of acetonitrile using a rotary evaporator.

-

Purification: Add anhydrous diethyl ether to the concentrated mixture to precipitate the crude product. Filter the solid and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to obtain a white to off-white solid.

-

Characterization: Confirm the structure and determine the yield. Proceed with isotopic purity analysis.

Isotopic Purity Analysis

The determination of isotopic purity is crucial for deuterated standards. It involves quantifying the percentage of the desired deuterated species (d7) and identifying the distribution of other isotopologues (d0 to d6). High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this analysis.[4][6][7]

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 360-380 to cover the isotopic cluster of the parent ion.

-

Resolution: Set to a high value (e.g., >10,000) to resolve the isotopic peaks.

-

Data Acquisition: Acquire data in full scan mode.

-

-

Data Analysis:

-

Identify the molecular ion peak for each isotopologue ([M]+).

-

Integrate the peak area for each isotopic peak (d0 to d7).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is reported as the percentage of the d7 species relative to the sum of all isotopologues.

-

NMR Spectroscopy Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a known amount of an internal standard with a well-resolved proton signal for quantitative analysis.

-

¹H NMR:

-

Acquire a standard proton NMR spectrum.

-

Integrate the signals corresponding to the residual protons on the benzyl group.

-

Compare the integral of the residual proton signals to the integral of the internal standard to quantify the extent of deuteration.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum to confirm the positions of deuterium incorporation.

-

-

Data Analysis:

-

From the ¹H NMR data, calculate the percentage of deuterium incorporation at each position.

-

The overall isotopic enrichment can be determined from these values.

-

Data Presentation

The quantitative data for a representative batch of synthesized this compound should be summarized as follows:

| Parameter | Value | Method |

| Yield | ||

| Chemical Purity | >98% | HPLC |

| Isotopic Purity (d7) | ≥98% | HRMS |

| Isotopologue Distribution | HRMS | |

| d0 | <0.1% | |

| d1 | <0.1% | |

| d2 | <0.2% | |

| d3 | <0.5% | |

| d4 | <1.0% | |

| d5 | <1.5% | |

| d6 | <2.0% | |

| d7 | ≥98% | |

| Deuterium Incorporation | ¹H NMR | |

| Benzyl-CH₂ | >99% | |

| Phenyl | >99% |

Note: The values presented in the table are typical and may vary between batches.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yield and purity. Rigorous analysis of its isotopic purity using high-resolution mass spectrometry and NMR spectroscopy is essential to validate its use as an internal standard in quantitative studies. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful synthesis and characterization of this important analytical reagent.

References

- 1. Isotope dilution mass spectrometry — A primary method of measurement and its role for RM certification [ouci.dntb.gov.ua]

- 2. Menshutkin_reaction [chemeurope.com]

- 3. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 4. nbinno.com [nbinno.com]

- 5. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 6. Hexadecyldimethylamine N-oxide Or Hexadecyl Dimethyl Amine N-oxide (OA-16) BP EP USP CAS 7128-91-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. US2160058A - Process for preparing hexadecyl amines - Google Patents [patents.google.com]

A Technical Guide to the Application of Cetalkonium Chloride-d7 in Scientific Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Internal Standards

Cetalkonium Chloride (CKC) is a quaternary ammonium compound used in pharmaceutical products as a cationic emulsifier, preservative, and active antiseptic ingredient.[1][2][3] Given its applications in topical and ophthalmic formulations, accurately quantifying its concentration in biological systems and pharmaceutical preparations is critical for pharmacokinetic, toxicological, and quality control studies.

Cetalkonium Chloride-d7 (CKC-d7) is the deuterium-labeled form of CKC.[4] In scientific research, its primary and most vital role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[4]

The use of a SIL-IS is the gold standard in quantitative mass spectrometry. Because the SIL-IS (in this case, CKC-d7) is chemically identical to the analyte (CKC), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[5] However, due to its mass difference from the seven deuterium atoms, the mass spectrometer can distinguish it from the native analyte. This allows for highly accurate and precise quantification by correcting for analyte loss during sample preparation and for variations in instrument response, a technique known as isotope dilution mass spectrometry.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The principal use of this compound is in the quantitative determination of Cetalkonium Chloride in complex matrices such as serum, urine, tissue extracts, and pharmaceutical formulations.[6] This is essential for studies evaluating drug delivery, assessing exposure levels in toxicology research, and monitoring product stability.

General Experimental Workflow

The analytical process involves adding a known quantity of CKC-d7 to a sample, followed by sample preparation to isolate the analyte and standard. The extract is then injected into an LC-MS/MS system for separation and detection. The ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration against a calibration curve.

Experimental Protocols and Data

The following protocol is based on a validated method for the determination of multiple quaternary ammonium compounds, including Cetalkonium Chloride (referred to as C16-BAC), in human serum and urine using CKC-d7 as an internal standard.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 200 µL of serum or urine, add 20 µL of a 100 ng/mL internal standard solution containing this compound.

-

Dilution: Add 800 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

SPE Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge (e.g., 60 mg, 3 mL) sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM hydrochloric acid.

-

Loading: Load the diluted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 3 mL of 100 mM hydrochloric acid and 3 mL of methanol.

-

Elution: Elute the analytes with 3 mL of 5% formic acid in methanol.

-

Drying: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (95:5 v/v, 10 mM ammonium formate with 0.1% formic acid:methanol) for analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography: A Shimadzu LC-30 AD ultra-high-performance liquid chromatograph (UHPLC).[6]

-

Column: A reversed-phase C18 column is suitable for this separation.[6]

-

Mass Spectrometer: An ABSciex 5500 Q-trap triple quadrupole mass spectrometer.[6]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Quantitative Data and Method Performance

The following tables summarize the mass spectrometric parameters for CKC and its deuterated internal standard, as well as the performance of the analytical method.[6]

Table 1: Mass Spectrometer Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) |

|---|---|---|---|---|---|---|

| Cetalkonium Chloride (C16-BAC) | 360.4 | 91.1 | 30 | 120 | 10 | 34 |

| this compound (C16-BAC-d7) | 367.0 | 98.0 | 30 | 120 | 10 | 34 |

Table 2: Method Validation Summary in Serum and Urine

| Parameter | Value |

|---|---|

| Method Limit of Detection (MLOD) | 0.002–0.42 ng/mL |

| Method Limit of Quantification (MLOQ) | 0.006–1.40 ng/mL |

| Fortified Recoveries (1, 5, 20 ng/mL) | 61–129% |

| Intra-day Variation (RSD) | 0.22–17.4% |

| Inter-day Variation (RSD) | 0.35–17.3% |

| Matrix Effects | -27% to 15.4% |

Data sourced from a comprehensive study on 30 quaternary ammonium compounds.[6]

Research Context: Investigating CKC-Induced Cytotoxicity

Accurate quantification of CKC, enabled by CKC-d7, is crucial for understanding its biological effects. Research has shown that CKC, used as a preservative in ophthalmic solutions, can exhibit concentration-dependent toxicity to human corneal epithelial cells (HCECs).[7][8]

Studies have demonstrated that CKC exposure can lead to:

-

Increased production of intracellular reactive oxygen species (ROS).[7]

-

Inhibition of key cell survival signaling pathways.[7]

-

Induction of apoptosis (programmed cell death).[7]

Signaling Pathways Affected by Cetalkonium Chloride

The use of CKC-d7 allows researchers to precisely measure CKC concentrations in cell culture media or tissues, correlating specific concentrations with effects on cellular signaling. Key pathways impacted by CKC include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[7]

Furthermore, CKC has been shown to modulate proteins involved in apoptosis. It downregulates the anti-apoptotic protein Bcl-xL while upregulating the pro-apoptotic protein BAX, thereby increasing the BAX/Bcl-xL ratio and pushing the cell towards programmed death.[7]

Conclusion

This compound is an indispensable tool for modern scientific research involving its non-deuterated analogue. Its application as a stable isotope-labeled internal standard facilitates highly accurate, precise, and robust quantification of Cetalkonium Chloride by LC-MS/MS. This analytical rigor is paramount for drug development professionals and scientists investigating the pharmacokinetics, safety, and cellular mechanisms of Cetalkonium Chloride, ultimately enabling a deeper understanding of its biological impact and ensuring the safety and efficacy of pharmaceutical products.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cetalkonium chloride - Wikipedia [en.wikipedia.org]

- 3. Cetalkonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Toxicity of Cetalkonium Chloride on Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Toxicity of Cetalkonium Chloride on Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to samples, calibrators, and quality controls at the earliest possible stage, it can account for:

-

Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the sample matrix.[3]

-

Instrumental Variability: Fluctuations in injection volume and detector response.[2]

The mass spectrometer distinguishes between the analyte and the deuterium-labeled IS due to their mass difference. The ratio of the analyte's peak area to the IS's peak area is then used to calculate the analyte's concentration, effectively normalizing for the aforementioned variations.[3]

Data Presentation: Performance of Deuterium-Labeled Internal Standards

The use of a stable isotope-labeled internal standard significantly improves assay performance. The following tables summarize quantitative data from various studies, highlighting key performance parameters.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards

| Analyte | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) (%) | Key Finding |

| Kahalalide F | Analog IS | 96.8 | 8.6 | The use of a deuterated internal standard resulted in a significant improvement in both precision and accuracy.[4][5] |

| Deuterated IS | 100.3 | 7.6 | ||

| Sirolimus | Analog IS (DMR) | Higher than with SIR-d(3) | 7.6 - 9.7 | The deuterated internal standard yielded improved precision and appeared to be less affected by interpatient matrix variability.[6] |

| Deuterated IS (SIR-d(3)) | Lower than with DMR | 2.7 - 5.7 |

Table 2: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |

| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte.[7] | Typically co-elutes perfectly with the analyte.[7][8] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[7] |

| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time match, with one study showing a 40% error.[7][9] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[7] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[7] | Use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[10] |

| Isotopic Stability | Deuterium atoms at certain positions can be prone to back-exchange with protons from the solvent.[3] | ¹³C labels are not susceptible to exchange. | ¹³C-labeled standards offer greater stability, eliminating the risk of compromised data due to isotopic exchange. |

Experimental Protocols

The following provides a detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterium-labeled internal standard.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[1]

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with the appropriate solvent. These will be used to construct the calibration curve.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled internal standard at a concentration that will yield a robust signal in the mass spectrometer.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.

-

Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum, urine) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution to each sample, calibrator, and quality control (QC) sample. Vortex briefly.[1]

-

Precipitation: Add 300 µL of a cold protein precipitating agent, typically acetonitrile or methanol, to each tube.[1]

-

Vortexing: Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[1]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A column with appropriate chemistry (e.g., C18) and dimensions for the analyte of interest.

-

Mobile Phases: Typically a two-component system (A and B), with A being an aqueous phase (e.g., water with 0.1% formic acid) and B being an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often employed to achieve optimal separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.

-

MRM Transitions: At least two MRM transitions should be monitored for both the analyte and the internal standard to ensure specificity.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Deuterium Switch: An In-depth Technical Guide to the Advantages of Deuterated Compounds in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at metabolically vulnerable positions within a drug molecule—a process known as deuteration—has emerged as a powerful tool in modern drug development. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter a drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, particularly the cytochrome P450 (CYP) superfamily. This guide provides a comprehensive technical overview of the core advantages of this approach, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key concepts to aid researchers in this field.

The Core Principle: The Kinetic Isotope Effect (KIE)

The primary advantage of deuteration lies in the kinetic isotope effect. The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency of the C-D bond, which in turn requires a higher activation energy for cleavage.[1] When C-H bond breaking is the rate-determining step in a drug's metabolism, substituting hydrogen with deuterium can significantly slow down this process.[2] This seemingly subtle modification can have profound and beneficial consequences for a drug's pharmacokinetic properties.

Key Advantages Stemming from the KIE:

-

Improved Metabolic Stability and Increased Half-Life: By retarding metabolic breakdown, deuteration can extend the half-life (t½) of a drug, leading to prolonged therapeutic exposure.[3][4]

-

Reduced Dosing Frequency: A longer half-life often translates to a more convenient dosing regimen for patients, which can enhance compliance and overall treatment efficacy.[5]

-

Lower Peak Plasma Concentrations (Cmax): Slower metabolism can lead to lower and more sustained plasma concentrations, potentially mitigating adverse effects associated with high peak drug levels.[6]

-

Increased Overall Drug Exposure (AUC): By reducing metabolic clearance, the total systemic exposure to the drug, as measured by the area under the concentration-time curve (AUC), is often increased.[6][7]

-

Metabolic Switching to Favorable Pathways: Deuteration at a primary metabolic site can redirect metabolism towards alternative, potentially less toxic, pathways—a phenomenon known as "metabolic switching" or "metabolic shunting".[1][5]

-

Enhanced Safety and Tolerability: By minimizing the formation of reactive or toxic metabolites and reducing peak drug concentrations, deuteration can result in a safer and better-tolerated therapeutic agent.[1][8]

Quantitative Data Presentation: Case Studies

The benefits of deuteration are not merely theoretical. The following tables summarize pharmacokinetic data from pivotal studies comparing deuterated drugs with their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine is the first FDA-approved deuterated drug for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[7][9] It is a deuterated version of tetrabenazine. The following data is for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ) after a single oral dose.

| Parameter | Deutetrabenazine (15 mg, fasted) | Tetrabenazine (25 mg, fasted) | Fold Change/Comment |

| Cmax (ng/mL) | 2.6 ± 0.8 | 3.5 ± 1.2 | Lower peak concentration |

| Tmax (hr) | 3.5 (2.0 - 5.0) | 2.0 (1.0 - 4.0) | Slightly delayed time to peak |

| AUCinf (ng·hr/mL) | 36.1 ± 14.2 | 29.8 ± 10.5 | ~1.2-fold higher total exposure |

| t½ (hr) | 9.4 ± 3.1 | 4.5 ± 1.5 | ~2.1-fold longer half-life |

Data compiled from studies on healthy volunteers.[3][6][10]

Table 2: Pharmacokinetic Parameters of Donafenib vs. Sorafenib

Donafenib is a deuterated version of the multi-kinase inhibitor sorafenib, approved for the treatment of unresectable hepatocellular carcinoma.[5][11]

| Parameter | Donafenib (200 mg BID) | Sorafenib (400 mg BID) | Key Finding |

| Median OS (months) | 12.1 | 10.3 | Superior overall survival[5] |

| Safety Profile | Improved | - | Fewer drug-related grade ≥3 adverse events[5] |

Data from a Phase II-III clinical trial in patients with advanced hepatocellular carcinoma.[1][5]

Table 3: Deucravacitinib - A De Novo Deuterated Drug

Deucravacitinib is a novel, selective tyrosine kinase 2 (TYK2) inhibitor and a pioneering example of a de novo deuterated drug, approved for the treatment of plaque psoriasis.[12][13] Deuteration was incorporated during the initial design to block the formation of a less selective metabolite.[14]

| Parameter (6 mg, single dose) | Value |

| Tmax (hr) | 1.5 - 2.3 |

| t½ (hr) | 10 |

| Absolute Bioavailability | 99% |

| Key Advantage | Deuteration prevents N-demethylation, preserving selectivity for TYK2 over other Janus kinases (JAKs).[14][15] |

Data from studies in healthy subjects.[16][17][18]

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of deuterated compounds.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a deuterated compound and its non-deuterated analog.

Materials:

-

Human liver microsomes (pooled, from a commercial supplier)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compounds (deuterated and non-deuterated) stock solutions (e.g., 10 mM in DMSO)

-

Control compounds (e.g., midazolam for high clearance, verapamil for intermediate clearance)

-

Acetonitrile (ACN) with an internal standard for reaction termination and sample processing

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation:

-

Thaw human liver microsomes on ice.

-

Prepare a microsomal suspension in potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.[8]

-

Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the desired starting concentration (e.g., 1 µM).[9]

-

-

Incubation:

-

Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

-

Add the test compound working solution to the microsomal suspension and pre-incubate for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[19]

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8][9]

-

-

Reaction Termination and Sample Processing:

-

Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[19]

-

Vortex the plate and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).

-

Compare the t½ and Clint values of the deuterated and non-deuterated compounds.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration to rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)

-

Test compounds (deuterated and non-deuterated)

-

Formulation vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Preparation:

-

Dosing:

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein, saphenous vein, or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.[20]

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

-

Analyze the plasma samples to determine the concentration of the parent drug at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters: Cmax, Tmax, AUC, t½, and clearance (Cl/F).

-

Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.

-

Mandatory Visualizations

Diagram 1: The Kinetic Isotope Effect Cascade

Caption: Logical relationship of the kinetic isotope effect in deuterated drugs.

Diagram 2: Metabolic Pathway of Tetrabenazine and the Impact of Deuteration

References

- 1. ascopubs.org [ascopubs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ascopubs.org [ascopubs.org]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. mercell.com [mercell.com]

- 10. researchgate.net [researchgate.net]

- 11. Donafenib versus sorafenib in triple therapy for unresectable hepatocellular carcinoma: a propensity score-matched multicenter analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

- 15. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated quaternary ammonium compounds (QACs) represent a class of molecules with growing interest in pharmaceutical and material sciences. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can modulate the physicochemical and metabolic properties of these compounds. This targeted modification, known as deuteration, can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and a reduction in the formation of toxic metabolites, making them attractive candidates for drug development.[1][2][3] However, the unique isotopic nature of these compounds necessitates a thorough understanding of their safety and handling considerations.

This technical guide provides an in-depth overview of the safety, handling, synthesis, and biological implications of deuterated QACs. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these novel chemical entities.

Safety and Hazard Assessment

The foundational principle for the safety assessment of a non-radioactive, isotopically labeled compound is that the deuteration does not significantly alter the inherent chemical toxicity of the parent molecule. Therefore, the primary hazards associated with a deuterated QAC are dictated by the toxicological profile of its non-deuterated analogue.

Quaternary ammonium compounds themselves are a diverse group of chemicals with a range of toxicological effects. They are known to be irritants and corrosive at high concentrations, with the potential for severe skin burns and eye damage.[4][5] Ingestion and inhalation can also lead to significant toxicity.

1.1. General Handling Precautions

Given the inherent hazards of QACs, the following general handling precautions should always be observed when working with their deuterated counterparts:

-

Consult the Safety Data Sheet (SDS): Always review the SDS for the corresponding non-deuterated QAC before commencing any work. The SDS provides critical information on hazards, personal protective equipment (PPE), and emergency procedures.

-

Work in a Well-Ventilated Area: Handle all deuterated QACs in a certified chemical fume hood to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory and should include:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves appropriate for the specific QAC.

-

Body Protection: A lab coat and other protective clothing to prevent skin contact.

-

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Use appropriate techniques to avoid generating aerosols or dusts.

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with the emergency procedures for chemical spills and exposures.

1.2. Quantitative Toxicity Data

| Compound | Route of Administration | Test Species | LD50 Value | Reference |

| Benzalkonium Chloride | Oral | Rat | 240 mg/kg | [6] |

| Benzalkonium Chloride | Oral | Mouse | 241.7 mg/kg | [7] |

| Benzalkonium Chloride | Dermal | Rat | 1560 mg/kg | [6] |

| Benzalkonium Chloride (50% Solution) | Oral | Rat | 688 mg/kg (calculated) | [8] |

| Benzalkonium Chloride (50% Solution) | Dermal | Rat | 6680 mg/kg (calculated) | [8] |

Synthesis and Purification

The primary method for the synthesis of quaternary ammonium compounds is the Menschutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide.[9][10] For the synthesis of deuterated QACs, this reaction is adapted by using a deuterated alkyl halide or a deuterated tertiary amine.

2.1. Experimental Protocol: Synthesis of a Deuterated Quaternary Ammonium Salt (Representative)

This protocol outlines a general procedure for the synthesis of a deuterated QAC, for example, the reaction of a tertiary amine with a deuterated alkyl halide.

Materials:

-

Tertiary amine

-

Deuterated alkyl halide (e.g., iodomethane-d3)

-

Anhydrous solvent (e.g., acetonitrile, acetone, or a polar aprotic solvent)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary amine in the anhydrous solvent.

-

Addition of Deuterated Reagent: To the stirred solution, add the deuterated alkyl halide dropwise at room temperature.

-

Reaction: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) for a period of time (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product, a quaternary ammonium salt, may precipitate out of the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture.[11] For non-crystalline products, purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[12]

2.2. Characterization

The successful synthesis and purity of the deuterated QAC should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of signals at the sites of deuteration. ²H (Deuterium) NMR will confirm the presence and location of the deuterium atoms. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.[13][14]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Plasma Desorption Mass Spectrometry (PDMS) can be used to confirm the molecular weight of the deuterated compound, which will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated.[15][16][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final product.[18]

Biological Effects and Signaling Pathways

The primary motivation for deuterating drug candidates is to alter their metabolic fate through the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2] This can lead to:

-

Increased Metabolic Stability: A slower rate of metabolism can increase the half-life of the compound in the body.

-

Reduced Toxic Metabolite Formation: By blocking a metabolic pathway that leads to a toxic metabolite, deuteration can improve the safety profile of a drug.

-

Metabolic Shunting: Deuteration at one site can redirect metabolism to other parts of the molecule, which may lead to the formation of different metabolites.[19]

The specific signaling pathways affected by a deuterated QAC will be the same as those affected by its non-deuterated analogue. QACs are known to exert their biological effects through various mechanisms, including disruption of cell membranes and interaction with specific proteins. For example, some QACs have been shown to inhibit enzyme activity. The impact of deuteration would primarily be on the concentration and duration of exposure of the parent compound and its metabolites to these signaling pathways.

Diagram: Logical Workflow for Assessing Deuterated Compound Stability

Caption: Workflow for the development and assessment of a deuterated QAC.

Experimental Workflows

4.1. In Vitro Metabolic Stability Assay

This workflow describes a common method for comparing the metabolic stability of a deuterated QAC to its non-deuterated parent compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

-

Deuterated and non-deuterated QACs

-

Pooled liver microsomes (human or other species)

-

NADPH regenerating system

-

Phosphate buffer

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation: Pre-warm a solution of the test compound and liver microsomes in phosphate buffer. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[1]

Diagram: In Vitro Cytotoxicity Assay Workflow

Caption: General workflow for an in vitro cytotoxicity assay.

4.2. In Vitro Cytotoxicity Assay

This workflow outlines a general procedure for assessing the cytotoxicity of a deuterated QAC.

Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (IC50 or EC50).

Materials:

-

Mammalian cell line (e.g., HepG2, NIH3T3)

-

Cell culture medium and supplements

-

Deuterated and non-deuterated QACs

-

Cytotoxicity assay kit (e.g., MTT, LDH, neutral red)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compounds (both deuterated and non-deuterated) and appropriate controls.

-

Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

-

Assay: Perform the chosen cytotoxicity assay according to the manufacturer's instructions. For example, for an MTT assay, add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Measurement: Solubilize the formazan crystals and measure the absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50/EC50 value.[20][21][22]

Storage and Waste Disposal

5.1. Storage

Deuterated QACs, being stable isotopes, do not require special storage conditions beyond those recommended for their non-deuterated analogues.[23] They should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

5.2. Waste Disposal

Deuterium is a stable, non-radioactive isotope. Therefore, deuterated QACs are not considered radioactive waste. The disposal of deuterated QACs should follow the standard procedures for chemical waste at your institution.

-

Segregation: Do not mix deuterated QAC waste with radioactive waste.

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Disposal Route: Dispose of deuterated QAC waste through your institution's hazardous chemical waste program. Do not pour down the drain unless specifically permitted by local regulations and institutional guidelines for the non-deuterated parent compound.[24]

Conclusion

Deuterated quaternary ammonium compounds offer exciting possibilities in drug development and other scientific fields. A thorough understanding of their safety and handling is paramount for their responsible use in the laboratory. By adhering to the principles of chemical safety, following established protocols, and recognizing that the primary hazards are associated with the parent molecule, researchers can safely explore the potential of these novel isotopic compounds. This guide provides a foundational framework for the safe and effective utilization of deuterated QACs in your research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. fishersci.com [fishersci.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. Acute toxicity of benzalkonium chloride in Balb/c mice following intratracheal instillation and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kiwicare.co.nz [kiwicare.co.nz]

- 9. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 24. sfasu.edu [sfasu.edu]

Commercial Suppliers and Research Applications of Cetalkonium Chloride-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cetalkonium Chloride-d7, a deuterated form of the quaternary ammonium compound Cetalkonium Chloride. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in utilizing this stable isotope-labeled compound in their studies. This document outlines commercial suppliers, key technical data, and potential research applications, with a focus on its role in pharmacokinetic and metabolic studies.

Introduction to this compound

This compound is the deuterium-labeled version of Cetalkonium Chloride.[1][2] Stable isotope labeling, particularly with deuterium, has become a valuable tool in drug development. The incorporation of heavy isotopes like deuterium into drug molecules can serve multiple purposes, primarily as tracers for quantification and to potentially influence the pharmacokinetic and metabolic profiles of the parent compound.[1][2] The primary applications of this compound in a research setting include its use as a tracer and as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.

| Supplier | Product/Catalog Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| MedchemExpress | HY-132486S | 1998128-85-0 | C₂₅H₃₉D₇ClN | 403.14 | Not specified | For research use only.[1][2] |

| LGC Standards | TRC-C280502 | 1998128-85-0 | C₂₅H₃₉D₇N.Cl | 403.14 | Not specified | Labeled Cetalkonium Chloride.[3] |

| Scintila | C280502 | Not specified | Not specified | Not specified | Not specified | Distributor for Toronto Research Chemicals Inc.[4] |

| Sigma-Aldrich | AABH9A2282E2 | 1998128-85-0 | Not specified | Not specified | ≥95% | Distributor for AA BLOCKS, INC.[5] |

Research Applications and Methodologies

The primary utility of this compound lies in its application as an internal standard in bioanalytical assays. Due to its structural similarity to the unlabeled analyte, it co-elutes during chromatographic separation but is distinguishable by its higher mass in mass spectrometric detection. This allows for accurate quantification of the unlabeled Cetalkonium Chloride in complex biological matrices.

General Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Methodological Considerations

-

Internal Standard Selection: this compound is an ideal internal standard for the quantification of Cetalkonium Chloride as it shares near-identical physicochemical properties, ensuring similar extraction recovery and ionization efficiency.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Spiking: A known concentration of the this compound internal standard is spiked into all samples, including calibration standards, quality controls, and unknown study samples.

-

Sample Preparation: The goal of sample preparation is to extract the analyte and the internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the nature of the biological matrix.

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography (LC) component separates the analyte and internal standard from other components in the sample. The mass spectrometer (MS) detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios (m/z).

-

Quantification: The concentration of the unlabeled Cetalkonium Chloride in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway that is directly modulated by this compound itself. Its utility is as a research tool. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry, as depicted in the workflow diagram above. The core principle is that the deuterated standard behaves identically to the non-deuterated analyte during sample preparation and analysis, but is distinguishable by the mass spectrometer.

The parent compound, Cetalkonium Chloride, is a cationic surfactant used as a germicide and fungicide, and also in pharmaceutical formulations as an excipient.[3][6] Its biological activity is related to its ability to disrupt cell membranes. In the context of drug delivery, particularly in ophthalmic nanoemulsions, the cationic nature of Cetalkonium Chloride provides bioadhesive properties, enhancing drug residence time on the ocular surface.[7][8]

The following diagram illustrates the logical relationship in the application of this compound for bioanalytical quantification.

Conclusion